molecular formula C11H8Cl2N2O B13866668 (4,6-Dichloropyrimidin-5-yl)-phenylmethanol

(4,6-Dichloropyrimidin-5-yl)-phenylmethanol

Cat. No.: B13866668
M. Wt: 255.10 g/mol
InChI Key: JUVWZXZUBKJFSQ-UHFFFAOYSA-N
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Description

(4,6-Dichloropyrimidin-5-yl)-phenylmethanol is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a phenylmethanol group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Vilsmeier-Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . The chlorinated pyrimidine can then be reacted with benzyl alcohol under suitable conditions to yield (4,6-Dichloropyrimidin-5-yl)-phenylmethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by the introduction of the phenylmethanol group using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dichloropyrimidin-5-yl)-phenylmethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alkoxides, and Grignard reagents. Conditions typically involve the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can yield corresponding aldehydes, carboxylic acids, or alkanes.

Mechanism of Action

The mechanism of action of (4,6-Dichloropyrimidin-5-yl)-phenylmethanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the replication of certain viruses by preventing the maturation of viral particles . The compound may also inhibit immune-activated nitric oxide production, which is relevant in the context of inflammatory responses . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,6-Dichloropyrimidin-5-yl)-phenylmethanol is unique due to the presence of the phenylmethanol group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar pyrimidine derivatives.

Properties

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.10 g/mol

IUPAC Name

(4,6-dichloropyrimidin-5-yl)-phenylmethanol

InChI

InChI=1S/C11H8Cl2N2O/c12-10-8(11(13)15-6-14-10)9(16)7-4-2-1-3-5-7/h1-6,9,16H

InChI Key

JUVWZXZUBKJFSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(N=CN=C2Cl)Cl)O

Origin of Product

United States

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